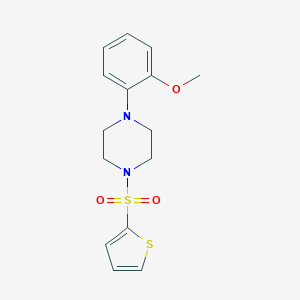![molecular formula C24H20N2O2 B299391 N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B299391.png)
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2,2-diphenylacetamide, also known as MO-1, is a chemical compound that belongs to the class of diphenylacetamides. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2,2-diphenylacetamide exerts its neuroprotective effects through the inhibition of microglial activation and the reduction of neuroinflammation. It also enhances the expression of neurotrophic factors and promotes neuronal survival. This compound's anti-cancer properties are attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to reduce oxidative stress and inflammation in the brain. It also enhances cognitive function and memory in animal models of Alzheimer's disease. In cancer cells, this compound induces cell death and inhibits tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2,2-diphenylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. However, this compound is not very soluble in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2,2-diphenylacetamide research. One potential area of research is to investigate its potential as a treatment for other neurodegenerative diseases such as Huntington's disease. Another potential area of research is to investigate its anti-inflammatory properties in other disease models. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in the treatment of neurodegenerative diseases and cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand its potential as a therapeutic agent and to determine the optimal dosage and administration for clinical use.
Méthodes De Synthèse
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2,2-diphenylacetamide can be synthesized through a multi-step process that involves the reaction of 2-methyl-1,3-oxazole-5-carboxylic acid with thionyl chloride to form 2-methyl-1,3-oxazole-5-carbonyl chloride. This intermediate is then reacted with 4-aminophenyl diphenylacetate to form this compound.
Applications De Recherche Scientifique
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2,2-diphenylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
Formule moléculaire |
C24H20N2O2 |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C24H20N2O2/c1-17-25-16-22(28-17)18-12-14-21(15-13-18)26-24(27)23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-16,23H,1H3,(H,26,27) |
Clé InChI |
PLQUBYWQKBUCRY-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(O1)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CC1=NC=C(O1)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate](/img/structure/B299308.png)
![Methyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate](/img/structure/B299309.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B299310.png)
![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B299311.png)
![N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B299312.png)
![N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B299313.png)
![2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide](/img/structure/B299314.png)
![2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B299315.png)
![Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate](/img/structure/B299317.png)


![N-[2-(3-methoxyphenoxy)ethyl]urea](/img/structure/B299324.png)
![Methyl 1-({2-[(1-adamantylcarbonyl)amino]phenyl}sulfonyl)-2-pyrrolidinecarboxylate](/img/structure/B299328.png)
![1-[(3,4-Dimethoxyphenyl)(hydroxy)methyl]-6,7-dimethoxy-2-methylisoquinolinium](/img/structure/B299331.png)